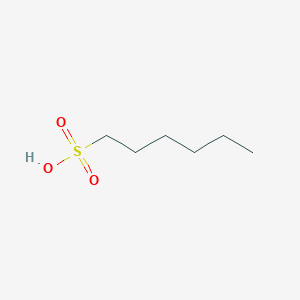

Hexanesulfonic acid

Cat. No. B088844

Key on ui cas rn:

13595-73-8

M. Wt: 166.24 g/mol

InChI Key: FYAQQULBLMNGAH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06685962B2

Procedure details

Glycerine, ethyl alcohol and methylene chloride were purchased from Frutarom; enzymatically hydrolyzed gelatin with average molecular weight of 10,000-12,000 was purchased from Croda; hexanesulfonic acid was purchased from BDH; methylmethacrylate-methacrylic acid copolymers were provided from Rhom Pharma; 1-PLA with Mw of 427,000 and Mn of 224,500 was purchased from Boehringer Ingelheim; triethyl citrate was provided by Morflex; ethylcellulose was provided by Teva; polyvinyl pyrrolidone was provided by Taro; glutaraldehyde 25% and acetonitrile were purchased from Merck; chloroform, orthophosphoric acid and trichloroacetic acid were purchased from Baker. All solvents were of analytical grade, except acetonitrile which was HPLC grade.

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][CH:3]([CH2:5][OH:6])O.[CH2:7]([OH:9])C.[CH2:10](S(O)(=O)=O)CC[CH2:13][CH2:14][CH3:15]>C(Cl)Cl>[CH3:7][O:9][C:5](=[O:6])[C:3]([CH3:10])=[CH2:2].[C:7]([OH:9])(=[O:1])[C:14]([CH3:13])=[CH2:15] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(O)CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)S(=O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(=C)C)=O.C(C(=C)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |